Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate typically involves the methylation of ethyl N-(2-benzoyl-1-benzofuran-3-yl)carbamate . This process can be followed by hydrolysis to obtain the desired compound. Industrial production methods may involve advanced techniques such as microwave-assisted synthesis to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate can be compared with other benzofuran derivatives such as:
2-Benzoylbenzo[b]furans: These compounds share a similar benzofuran core and exhibit comparable biological activities.
Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones): These compounds also contain a benzofuran ring and are known for their medicinal properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
301538-58-9 |
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Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C19H17NO4/c1-3-23-19(22)20(2)16-14-11-7-8-12-15(14)24-18(16)17(21)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3 |
InChI Key |
MDPUNBKFWSNHLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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